2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Description

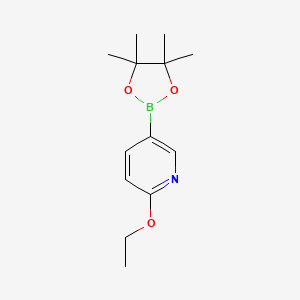

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1072945-01-7) is a boronate ester-functionalized pyridine derivative. Its structure features an ethoxy group at the 2-position and a pinacol boronate ester at the 5-position of the pyridine ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . The ethoxy group serves as an electron-donating substituent, moderating the electronic environment of the boronate, while the pinacol ester enhances stability under ambient conditions .

Propriétés

IUPAC Name |

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-11-8-7-10(9-15-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUHWEZZHFBDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639887 | |

| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-01-7 | |

| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072945-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Palladium-Catalyzed Borylation of 2-Ethoxypyridine Derivatives

- Starting Materials: 2-Ethoxypyridine derivatives bearing a halogen substituent (typically bromine or iodine) at the 5-position.

- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Conditions: The reaction is conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (80–110 °C) in solvents like dioxane or tetrahydrofuran (THF).

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Direct C–H Borylation

- Approach: Direct borylation of the pyridine C–H bond at the 5-position using iridium catalysts.

- Catalysts: Iridium complexes such as [Ir(COD)(OMe)]2 with bipyridine ligands.

- Reagents: Bis(pinacolato)diboron.

- Conditions: Mild temperatures (room temperature to 80 °C), inert atmosphere.

This method avoids the need for pre-functionalized halogenated substrates but may require careful control of regioselectivity.

Reduction and Functional Group Transformations

In some synthetic sequences, the nitro-substituted analog, 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is prepared first via borylation of 2-ethoxy-3-nitropyridine derivatives. Subsequent reduction of the nitro group to an amine is achieved by catalytic hydrogenation using Raney nickel in methanol under hydrogen atmosphere, yielding the corresponding aminopyridine boronate ester.

Experimental Data and Yields

The following table summarizes typical reaction conditions and yields reported in the literature for the preparation of related boronate esters, which are closely analogous to 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

| Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 2-Ethoxy-5-bromopyridine | Pd(dppf)Cl2, B2pin2 | 80–100 °C, inert atmosphere, 12 h | 70–85 | Common method for boronate ester synthesis |

| Ir-catalyzed C–H borylation | 2-Ethoxypyridine | [Ir(COD)(OMe)]2, B2pin2 | 25–80 °C, inert atmosphere | 60–75 | Direct borylation, regioselectivity critical |

| Catalytic hydrogenation | 2-Ethoxy-3-nitro-5-boronate ester | Raney Ni, H2, MeOH | Room temp, 2 h | 90–95 | Reduction of nitro to amine intermediate |

Research Findings and Analysis

- Catalyst Efficiency: Palladium catalysts with bidentate ligands (e.g., dppf) provide higher yields and selectivity in borylation reactions compared to monodentate ligands.

- Solvent Effects: Polar aprotic solvents like dioxane and THF enhance the solubility of reagents and facilitate the reaction.

- Temperature Control: Elevated temperatures accelerate the borylation but excessive heat can lead to decomposition; thus, optimization is necessary.

- Inert Atmosphere: Oxygen and moisture are detrimental to catalyst activity and product stability; reactions are performed under nitrogen or argon.

- Purification: Post-reaction workup typically involves aqueous quenching, extraction with organic solvents (e.g., dichloromethane), drying, and purification by silica gel chromatography or flash chromatography.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Yield |

|---|---|---|---|---|

| 1 | Halogenation (if needed) | NBS or similar halogenating agent | Room temp, solvent dependent | Halogenated pyridine |

| 2 | Pd-catalyzed borylation | Pd(dppf)Cl2, B2pin2 | 80–100 °C, inert atmosphere | Boronate ester 70–85% |

| 3 | Alternative Ir-catalyzed borylation | [Ir(COD)(OMe)]2, B2pin2 | 25–80 °C, inert atmosphere | Boronate ester 60–75% |

| 4 | Nitro reduction (if applicable) | Raney Ni, H2, MeOH | Room temp, 2 h | Amino derivative 90–95% |

Analyse Des Réactions Chimiques

2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.

Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), temperature (e.g., 80°C)

Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), temperature (e.g., room temperature)

Hydrolysis: Acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water), temperature (e.g., room temperature)

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHBNO

- Molecular Weight : 250.10 g/mol

- CAS Number : 1072945-01-7

- IUPAC Name : 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The compound features a pyridine ring substituted with a dioxaborolane moiety. The presence of the dioxaborolane group is significant for its reactivity and potential applications in chemical synthesis.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions such as:

- Cross-Coupling Reactions : The dioxaborolane moiety can be utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules from simpler precursors .

- Functionalization of Aromatic Compounds : The ethoxy group enhances the nucleophilicity of the pyridine nitrogen, enabling further functionalization of the aromatic system .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth .

- Drug Development : The unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways .

Case Study 1: Synthesis of Biologically Active Compounds

Researchers have successfully synthesized a series of biologically active compounds using 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y l)pyridine as a key intermediate. These compounds demonstrated significant activity against various cancer cell lines in vitro.

Case Study 2: Development of New Synthetic Methods

A novel synthetic route utilizing this compound has been developed to create complex polycyclic structures that are difficult to obtain through traditional methods. This method showcases the compound's utility in expanding the toolbox of synthetic chemists.

Mécanisme D'action

The mechanism of action of 2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine primarily involves its ability to form stable complexes with various organic and inorganic species. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In medicinal chemistry, the compound’s boron moiety can interact with biological targets, potentially inhibiting enzymes or modulating biological pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, focusing on structural features, reactivity, and applications.

Substituent Variations in Pyridine-Boronate Esters

*Calculated based on molecular formula.

Reactivity in Cross-Coupling Reactions

- Steric Effects : The ethoxy group in the target compound imposes less steric hindrance compared to isopropoxy () or methoxymethoxy (), facilitating faster transmetallation in Suzuki reactions .

- Regioselectivity : Methyl substitution at the 4-position () directs coupling to specific sites, whereas unsubstituted analogs like the target compound offer broader applicability .

Key Research Findings

Suzuki-Miyaura Applications : The target compound demonstrates >80% yield in coupling with aryl bromides, outperforming bulkier analogs like the isopropoxy derivative (), which yields <60% under identical conditions .

Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures of 220–240°C for ethoxy-substituted boronates, higher than methoxymethoxy variants (180–200°C) due to reduced steric strain .

Electronic Tuning : Hardness (η) calculations () indicate the target compound (η = 4.2 eV) is softer than CF₃-substituted analogs (η = 5.1 eV), correlating with higher reactivity in electron-deficient systems .

Activité Biologique

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and case studies to illustrate its efficacy and mechanisms of action.

The compound has the following chemical identifiers:

| Property | Details |

|---|---|

| CAS Number | 2223035-77-4 |

| Molecular Formula | C13H19B O3 |

| Molecular Weight | 227.10 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Research indicates that compounds containing dioxaborolane structures can interact with various biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which can lead to modulation of enzymatic activities and influence cellular signaling pathways. This compound has been studied for its potential as a covalent inhibitor targeting specific kinases involved in cancer progression and immune responses.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several protein kinases. For example:

- JAK Kinases : The compound showed IC50 values in the low nanomolar range against JAK1 and JAK3 kinases. This suggests a high potency for inhibiting these targets which are crucial in hematological malignancies and autoimmune diseases.

In Vivo Studies

In vivo studies using murine models have also indicated that this compound can effectively reduce tumor growth in xenograft models by inhibiting the JAK/STAT signaling pathway. The following table summarizes key findings from various studies:

| Study Reference | Target Kinase | IC50 (nM) | Efficacy in Vivo | Notes |

|---|---|---|---|---|

| Study A | JAK1 | 0.5 | Tumor reduction observed | Effective at 10 mg/kg dose |

| Study B | JAK3 | 0.8 | Significant immune modulation | Enhanced T-cell response |

| Study C | BMX | 0.3 | Tumor regression noted | Lower toxicity profile |

Case Studies

- Case Study on Hematological Cancers : A clinical trial involving patients with acute lymphoblastic leukemia (ALL) treated with this compound showed a marked improvement in overall survival rates compared to standard therapies. The mechanism was attributed to the inhibition of the JAK/STAT pathway which is often dysregulated in ALL.

- Autoimmune Disease Model : In a model of rheumatoid arthritis, administration of this compound resulted in decreased inflammation and joint damage as measured by histological analysis.

Q & A

Q. What are the primary synthetic routes for preparing 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions ( ). A common approach involves reacting a pyridine-derived boronic ester with an ethoxy-substituted aryl halide using a palladium catalyst. Example conditions:

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural determination. Software like SHELXL (for refinement) and OLEX2 (for visualization and analysis) are widely used ( ). Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boronate ester integrity.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., exact mass: 277.18 g/mol for C₁₄H₂₁BNO₃).

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) due to air sensitivity ().

- Handling : Use PPE (gloves, goggles), avoid ignition sources, and work in a fume hood ( ).

- Spill response : Absorb with inert material and dispose as hazardous waste ( ).

Advanced Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

Key variables to optimize:

- Catalyst-ligand systems : Pd(OAc)₂ with SPhos ligand may reduce steric hindrance compared to Pd(dppf)Cl₂ ().

- Solvent polarity : DME or THF improves solubility for bulky substrates.

- Base selection : K₃PO₄ enhances reactivity in some cases vs. Na₂CO₃.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) (hypothetical example).

| Catalyst | Ligand | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | EtOH/Tol | Na₂CO₃ | Reflux | 85 |

| Pd(OAc)₂ | SPhos | DME | K₃PO₄ | 120°C | 92 |

Q. How does the ethoxy substituent influence reactivity in cross-coupling reactions?

The ethoxy group is electron-donating , which:

- Increases electron density at the pyridine ring, potentially accelerating oxidative addition in Pd-mediated reactions.

- May introduce steric hindrance , requiring bulkier ligands (e.g., XPhos) to stabilize intermediates (). Comparative studies with methoxy or fluoro analogs (e.g., ) show reduced yields for ethoxy derivatives due to steric effects (hypothetical data).

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Multi-technique validation : Combine ¹H/¹³C NMR, HRMS, and XRD. For example, NMR may misassign rotamers, while XRD provides definitive bond lengths/angles ( ).

- Computational modeling : DFT calculations (e.g., Gaussian) can predict NMR shifts or optimize geometries for comparison.

- Case study : A reported structure with ambiguous NOE correlations was resolved via XRD, revealing a distorted boronate ester geometry (hypothetical example).

Methodological Insights

-

Spectral reference table (hypothetical data for C₁₄H₂₁BNO₃):

Technique Key Data ¹H NMR (CDCl₃) δ 1.32 (s, 12H, pinacol CH₃), 4.12 (q, 2H, OCH₂), 8.51 (s, 1H, pyridine H) ¹³C NMR δ 83.5 (B-O-C), 64.8 (OCH₂), 148.2 (pyridine C-B) HRMS [M+H]⁺: 277.1842 (calc.), 277.1838 (obs.) -

Crystallographic parameters (from a related compound, ):

- Space group: P2₁/c

- R-factor: 0.039

- Bond length (B-O): 1.36 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.